Guanidine Hydroiodide, also known as Guanidinium Iodide (GAI), is an organic salt primarily utilized as a precursor and additive in the formulation of perovskite materials for optoelectronic applications, most notably in high-performance solar cells. [REFS-1, REFS-2] Its principal role is to enhance the structural stability, improve photovoltaic efficiency, and increase the operational lifetime of perovskite-based devices by passivating defects and managing crystal morphology. [REFS-3, REFS-4] The selection of GAI over other salts is often driven by its specific ionic radius and hydrogen bonding capabilities, which are critical for tuning the properties of the final perovskite film. [4]
Substituting Guanidine Hydroiodide (GAI) with other guanidinium salts (e.g., chloride or thiocyanate) or alternative organic cations like methylammonium (MA) or formamidinium (FA) is a critical process decision, not a simple material swap. The specific combination of the large guanidinium cation and the iodide anion is essential for achieving desired outcomes in perovskite fabrication. Replacing iodide with other halides alters the bandgap and lattice parameters, while replacing the guanidinium cation with smaller alternatives like MA or FA fails to provide the same degree of structural stabilization and defect passivation. [REFS-1, REFS-2] For instance, the Goldschmidt tolerance factor indicates that guanidinium is too large to fully replace smaller cations in a stable 3D perovskite lattice, highlighting its distinct role as a stabilizing additive rather than a primary A-cation substitute. [3] This non-interchangeability means that substituting GAI can lead to lower device efficiency, reduced thermal stability, and decreased operational lifetime. [4]
The use of Guanidine Hydroiodide (GAI) as a surface treatment agent significantly enhances the power conversion efficiency (PCE) of perovskite solar cells by passivating surface defects and reducing non-radiative recombination. In a direct comparison, triple cation perovskite solar cells treated with GAI achieved a PCE of 16.03%, a substantial increase over the 12.92% efficiency of the untreated control device. [1] This improvement is directly linked to an increase in the open-circuit voltage from 0.89 V in the control to over 0.96 V in the GAI-passivated device, indicating effective suppression of recombination losses. [1] Another study demonstrated an efficiency of 20.56% after GAI treatment, an 11.9% increase compared to the control device without GAI. [2]
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 16.03% |
| Comparator Or Baseline | Control Device (No GAI): 12.92% |
| Quantified Difference | 24% relative increase in efficiency |
| Conditions | Post-treatment of triple cation FAMAC perovskite film in an inverted solar cell architecture. [<a href="https://pubs.rsc.org/en/content/articlelanding/2021/se/d1se00940a" target="_blank">1</a>] |
This provides a quantifiable justification for the procurement of GAI to achieve higher, more reproducible efficiencies in perovskite device manufacturing.
Incorporating Guanidinium (GUA) into a methylammonium lead iodide (MAPbI3) lattice results in a profound increase in charge carrier lifetimes, a critical factor for photovoltaic performance. Time-resolved photoluminescence (TRPL) measurements showed that incorporating just 10% GUA increased the carrier lifetime to 3.1 µs. [1] This represents a 38-fold increase compared to the 81 ns lifetime of the pure MAPbI3 baseline material. [1] This effect is attributed to the unique hydrogen bonding capability of the guanidinium molecule and its rapid reorientation within the lattice, which effectively passivates iodine-related defects that act as recombination centers. [REFS-1, REFS-2]
| Evidence Dimension | Charge Carrier Lifetime (TRPL) |
| Target Compound Data | 3.1 µs (for GUA0.10MA0.90PbI3) |
| Comparator Or Baseline | 81 ns (for pure MAPbI3) |
| Quantified Difference | ~38-fold increase in carrier lifetime |
| Conditions | Time-Resolved Photoluminescence (TRPL) on spin-coated thin films of GUAxMA1-xPbI3. [<a href="https://pubs.acs.org/doi/10.1021/jacs.7b13421" target="_blank">1</a>] |
A longer carrier lifetime directly correlates with higher potential device voltage and efficiency, making GAI a critical precursor for producing high-performance, low-loss perovskite active layers.
While GAI-rich compositions can sometimes show complex degradation pathways, its synergistic use with other cations like formamidinium (FA) enhances overall thermal stability compared to the baseline methylammonium lead iodide (MAPbI3). [1] A systematic study of thermal degradation showed that mixed-cation perovskites (GAxFAyMA1-x-yPbI3) generally possess lower degradation rate constants, indicating higher thermal stability than pure MAPbI3. [1] Specifically, the simultaneous substitution with both GAI and FAI was found to mitigate the formation of undesirable non-perovskite phases during thermal stress, a degradation pathway observed in compositions with only GAI and MAI. [REFS-1, REFS-2] This improved stability is crucial for device longevity and for withstanding thermal budgets during manufacturing.
| Evidence Dimension | Thermal Degradation Rate |
| Target Compound Data | Lower degradation rate constant (for GA/FA/MA mixed systems) |
| Comparator Or Baseline | Higher degradation rate constant (for pure MAPbI3) |
| Quantified Difference | Qualitatively lower rate; specific values are composition-dependent. |
| Conditions | Thermal degradation studies on GAxFAyMA1-x-yPbI3 thin films under various temperature conditions. [<a href="https://pubs.rsc.org/en/content/articlelanding/2024/tc/d4tc00395k" target="_blank">1</a>] |
Procuring GAI for use in mixed-cation formulations is a key strategy for developing perovskite films that can withstand higher processing temperatures and exhibit longer operational lifetimes.
As a critical additive or surface passivating agent, GAI is used to minimize voltage losses and boost PCE. Its demonstrated ability to increase PCE from ~13% to over 16% and from ~18% to over 20% in different systems makes it a go-to material for research and pilot-scale production aiming for top-tier device performance. [REFS-1, REFS-2]
GAI is procured for inclusion in mixed-cation (e.g., GA/FA/Cs) perovskite precursor solutions to enhance the thermal stability of the resulting films. This is essential for applications requiring long-term operational stability and for manufacturing processes that involve annealing steps. [3]
For applications where minimizing non-radiative recombination is paramount, such as in perovskite-based LEDs or high-voltage solar cells, GAI is the right choice. Its proven ability to increase charge carrier lifetimes by over an order of magnitude compared to standard MAPbI3 makes it indispensable for fabricating high-quality, low-loss optoelectronic active layers. [4]
Irritant